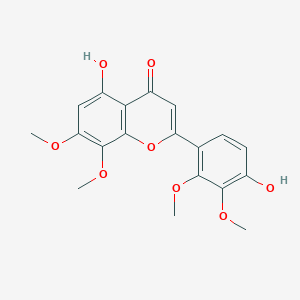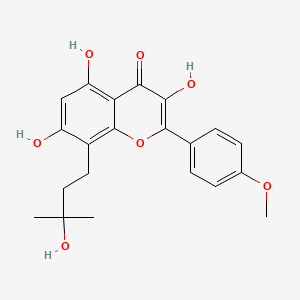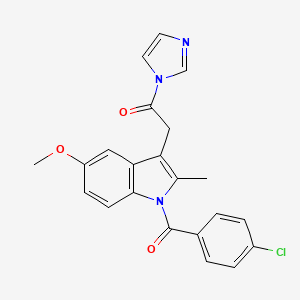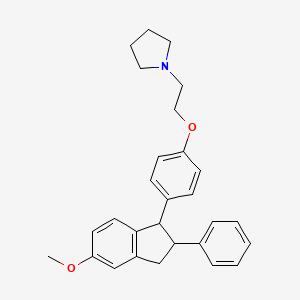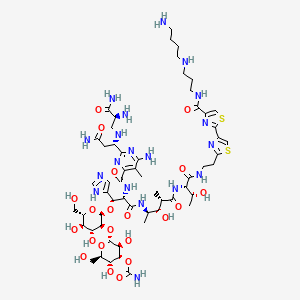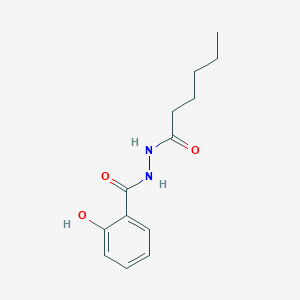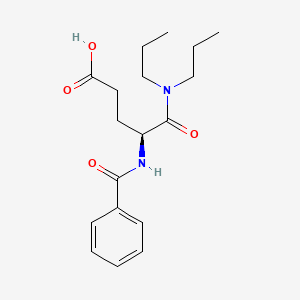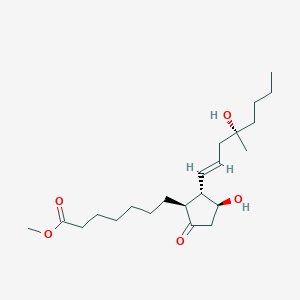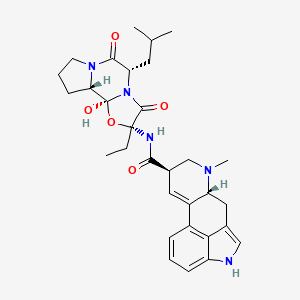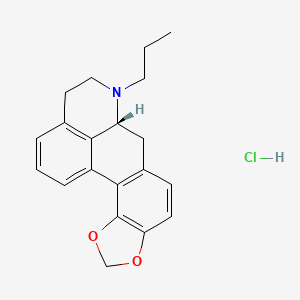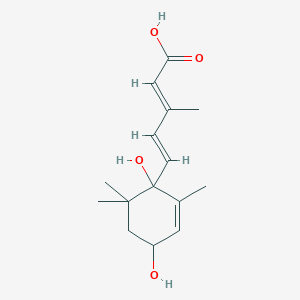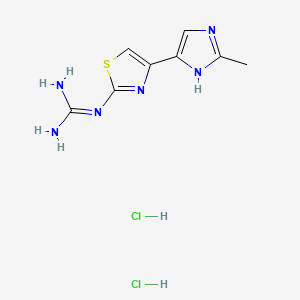
Zaltidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zaltidine hydrochloride is a guanidinothiazolylimidazole compound known for its potent inhibition of gastric acid secretion. It is classified as a highly specific H2-receptor antagonist and has been studied for its effectiveness in treating duodenal ulcers .
Preparation Methods
The synthesis of azetidines, including zaltidine hydrochloride, involves several methods. . This method is efficient for synthesizing functionalized azetidines. Another method involves the deprotection of α-chloro-β-amino-sulfinyl imidates with hydrochloric acid in dioxane, followed by hydrolysis to yield the corresponding ester .
Chemical Reactions Analysis
Zaltidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions are common, where specific groups in the compound are replaced with other functional groups. Common reagents used in these reactions include hydrochloric acid, dioxane, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Zaltidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the synthesis and reactivity of azetidines.
Biology: The compound’s ability to inhibit gastric acid secretion makes it valuable in biological studies related to gastrointestinal functions.
Mechanism of Action
Zaltidine hydrochloride exerts its effects by acting as an H2-receptor antagonist. It binds to the histamine H2 receptors in the stomach lining, inhibiting the action of histamine and reducing gastric acid secretion . This mechanism is crucial for its anti-ulcerative properties.
Comparison with Similar Compounds
Zaltidine hydrochloride is compared with other H2-receptor antagonists, such as ranitidine and cimetidine. While all these compounds inhibit gastric acid secretion, this compound is unique due to its specific chemical structure and higher potency . its higher incidence of hepatic damage makes it less favorable compared to other similar compounds.
Similar Compounds
- Ranitidine
- Cimetidine
- Famotidine
Properties
CAS No. |
90274-23-0 |
|---|---|
Molecular Formula |
C8H12Cl2N6S |
Molecular Weight |
295.19 g/mol |
IUPAC Name |
2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine;dihydrochloride |
InChI |
InChI=1S/C8H10N6S.2ClH/c1-4-11-2-5(12-4)6-3-15-8(13-6)14-7(9)10;;/h2-3H,1H3,(H,11,12)(H4,9,10,13,14);2*1H |
InChI Key |
BJEGCKZYQRBQMG-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1)C2=CSC(=N2)N=C(N)N.Cl.Cl |
Canonical SMILES |
CC1=NC=C(N1)C2=CSC(=N2)N=C(N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


